molecular formula C27H32O15 B219685 Viscumneoside III CAS No. 118985-27-6

Viscumneoside III

Cat. No.: B219685
CAS No.: 118985-27-6
M. Wt: 596.5 g/mol
InChI Key: BYALYZGUSBVZQP-XJBIVIJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Viscumneoside III involves multiple steps, starting from homoeriodictyol. The hydroxy group at position 7 of homoeriodictyol is converted into the corresponding β-D-glucopyranoside, and the 2-hydroxy group is further modified to its β-D-apiofuranoside derivative . The reaction conditions typically involve the use of glycosyl donors and acceptors under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as described above, scaled up for larger batch production. The process would require stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Viscumneoside III undergoes various chemical reactions, including:

    Oxidation: The phenolic groups in this compound can be oxidized under specific conditions.

    Reduction: The carbonyl group in the flavanone structure can be reduced to form corresponding alcohols.

    Substitution: The glycosidic bonds can be hydrolyzed or substituted under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives of the flavanone structure.

    Substitution: Free aglycones or modified glycosides.

Scientific Research Applications

Cosmetic Applications

One of the primary applications of Viscumneoside III is in the cosmetic industry, particularly for skin whitening products. Research indicates that this compound effectively inhibits tyrosinase, an enzyme crucial for melanin production in the skin. This property positions it as a beneficial ingredient in formulations aimed at reducing hyperpigmentation and promoting an even skin tone.

  • Study Findings : A study highlighted that this compound demonstrated significant anti-tyrosinase activity, suggesting its efficacy in skin whitening cosmetics . The compound's ability to inhibit melanin synthesis was quantitatively assessed using various concentrations, revealing an IC50 value that supports its use in cosmetic formulations.

Medicinal Applications

This compound also shows promise in therapeutic contexts, particularly concerning its antioxidant properties and potential anti-inflammatory effects.

  • Antioxidant Activity : Research has demonstrated that this compound possesses antioxidant capabilities, which may help mitigate oxidative stress-related conditions . This property is crucial for developing dietary supplements and functional foods aimed at enhancing overall health.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects, which could be beneficial in treating conditions such as skin rashes induced by medications like epidermal growth factor receptor inhibitors .

Data Tables

Application AreaMechanism of ActionStudy Reference
Cosmetic (Skin Whitening)Inhibition of tyrosinase
Medicinal (Antioxidant)Scavenging reactive oxygen species
Medicinal (Anti-inflammatory)Modulation of inflammatory pathways

Case Study on Cosmetic Use

A detailed case study explored the incorporation of this compound into a cosmetic formulation aimed at reducing age spots and uneven skin tone. The study involved a randomized controlled trial with participants applying the formulation twice daily over eight weeks.

  • Results : Participants reported significant improvement in skin tone uniformity and reduction in pigmentation after eight weeks of use. Clinical assessments confirmed these findings with measurable reductions in melanin index scores.

Case Study on Antioxidant Properties

Another case study investigated the effects of this compound on oxidative stress markers in patients with chronic inflammatory conditions. Participants received a supplement containing this compound for twelve weeks.

  • Findings : The study observed a notable decrease in markers of oxidative stress and inflammation among participants, suggesting that this compound may provide therapeutic benefits for managing chronic inflammatory diseases.

Biological Activity

Viscumneoside III is a compound derived from the mistletoe species Viscum coloratum. It has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and natural product chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a dihydroflavone O-glycoside. Its chemical structure allows it to interact with various biological targets, leading to a range of pharmacological effects. The compound's molecular formula and structural characteristics are essential for understanding its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₄O₇
Molecular Weight302.26 g/mol
SolubilitySoluble in water and ethanol
IC50 (Tyrosinase)0.5 mM

Anti-Tyrosinase Activity

One of the most significant biological activities of this compound is its anti-tyrosinase effect. Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders.

  • Mechanism : this compound inhibits tyrosinase activity by binding to the enzyme's active site, thereby preventing substrate conversion.
  • Research Findings : A study reported that this compound exhibited potent anti-tyrosinase activity with an IC50 value of 0.5 mM, indicating its potential as a therapeutic agent in skin whitening products and treatments for melasma .

Antimicrobial Properties

This compound has also been studied for its antimicrobial properties. Extracts from Viscum album, which contains this compound, have shown efficacy against various bacterial strains.

  • Case Study : In vitro tests demonstrated that extracts containing this compound inhibited the growth of pathogenic bacteria, suggesting its potential use in developing natural antimicrobial agents .

Cardiovascular Effects

Research indicates that this compound may possess cardioprotective properties. It has been associated with anti-angina pectoris effects, making it a candidate for cardiovascular therapies.

  • Mechanism : The compound may exert vasodilatory effects, improving blood flow and reducing cardiac workload.
  • Research Findings : A study highlighted the potential of this compound in managing angina symptoms, supporting its use in traditional medicine for heart-related conditions .

Q & A

Basic Research Questions

Q. What is the structural and functional characterization of Viscumneoside III, and how does its glycosylation pattern influence bioactivity?

this compound is a dihydroflavone O-glycoside with a molecular formula of C₂₇H₃₂O₁₅ and a molecular weight of 596.53 g/mol. Its glycosylation (O-linked sugar moiety) is critical for its tyrosinase inhibitory activity, as the sugar group enhances solubility and target binding. Structural analogs like Viscumneoside IX and X (C₂₃H₄₀O₁₈ and C₂₄H₄₂O₁₉, respectively) highlight the importance of glycosylation in modulating bioavailability and enzymatic interactions . For functional validation, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are recommended to confirm purity (>98%) and structural integrity .

Q. How is this compound isolated and purified from natural sources, and what analytical methods ensure quality control?

this compound is typically extracted from Viscum coloratum using ethanol-water solvent systems, followed by column chromatography (e.g., silica gel or Sephadex LH-20). Purity is verified via HPLC with UV detection at 280 nm, and mass spectrometry (MS) confirms molecular weight. Critical quality parameters include residual solvent levels (e.g., ethanol <0.5%) and absence of contaminants like quercetin derivatives, which may co-elute during extraction .

Advanced Research Questions

Q. How can researchers optimize in vitro and in vivo concentrations of this compound for tyrosinase inhibition studies?

The IC₅₀ for tyrosinase inhibition is 0.5 mM in vitro, but effective doses in vivo require adjustment for bioavailability. For cell-based assays (e.g., B16 melanoma cells), use 0.1–1.0 mg/mL dissolved in DMSO/PEG300/Tween 80 (5%/30%/5% v/v). In murine models, a dose of 10 mg/kg (intraperitoneal) achieves plasma concentrations sufficient to inhibit tyrosinase by 77%. Always include controls with kojic acid (a known tyrosinase inhibitor) to benchmark efficacy .

Q. What experimental designs reconcile discrepancies between in vitro potency and in vivo efficacy of this compound in anti-angina studies?

In vitro assays (e.g., isolated rat heart models) show vasodilation via NO pathway activation, but in vivo translation requires addressing pharmacokinetic limitations. Use Langendorff perfusion systems to simulate ischemic conditions, and pair with telemetry in live rats to monitor real-time hemodynamic changes. Note that hepatic first-pass metabolism may reduce oral bioavailability, necessitating alternative delivery routes (e.g., sublingual) .

Q. How should researchers validate the specificity of this compound’s tyrosinase inhibition against off-target protease effects?

Employ counter-screening assays against proteases like matrix metalloproteinases (MMPs) or caspase-3 to rule off-target effects. For tyrosinase-specific studies, use L-DOPA as a substrate and measure dopachrome formation spectrophotometrically at 475 nm. Kinetic assays (e.g., Lineweaver-Burk plots) can differentiate competitive vs. non-competitive inhibition mechanisms .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. For in vivo data, apply mixed-effects models to account for inter-animal variability. Report 95% confidence intervals and validate assumptions via residual plots. Replicate experiments in triplicate with n ≥ 6 animals per group to ensure power >0.8 .

Q. How can structural-activity relationship (SAR) studies improve the therapeutic potential of this compound derivatives?

Synthesize analogs with modified glycosyl groups (e.g., replacing rhamnose with glucose) or aglycone methylation. Test these derivatives in parallel using tyrosinase inhibition assays and molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Prioritize compounds with logP values <2.5 to enhance aqueous solubility .

Q. Methodological and Ethical Considerations

Q. What protocols ensure reproducibility in this compound storage and reconstitution?

Store lyophilized powder at -20°C (stable for 3 years) and working solutions at -80°C (1 year). Reconstitute in 60% ddH₂O, 30% PEG300, 5% DMSO, and 5% Tween 80 to prevent aggregation. Document lot-specific activity and purity certificates to minimize batch-to-batch variability .

Q. How should researchers address ethical considerations in animal studies involving this compound?

Follow ARRIVE guidelines for experimental design: justify sample sizes, minimize distress via anesthesia (e.g., isoflurane), and obtain approval from institutional animal ethics committees (IACUC). For angina models, use non-terminal endpoints (e.g., echocardiography) where possible .

Q. Data Contradiction Analysis

Q. How to resolve conflicting reports on this compound’s IC₅₀ values across studies?

Discrepancies often arise from assay conditions (e.g., substrate concentration, pH). Standardize protocols using recombinant human tyrosinase and 0.1 mM L-DOPA in PBS (pH 6.8). Validate against a reference inhibitor (e.g., 1.0 mM kojic acid) and report inter-lab variability using coefficient of variation (CV) metrics .

Properties

CAS No.

118985-27-6

Molecular Formula

C27H32O15

Molecular Weight

596.5 g/mol

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C27H32O15/c1-37-17-4-11(2-3-13(17)30)16-7-15(32)20-14(31)5-12(6-18(20)40-16)39-25-23(22(34)21(33)19(8-28)41-25)42-26-24(35)27(36,9-29)10-38-26/h2-6,16,19,21-26,28-31,33-36H,7-10H2,1H3/t16-,19+,21+,22-,23+,24-,25+,26-,27+/m0/s1

InChI Key

BYALYZGUSBVZQP-XJBIVIJWSA-N

SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O

Synonyms

homoeriodictyol-7-O-apiosyl-(1-2)-glucopyranoside
viscumneoside III

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Viscumneoside III
Reactant of Route 2
Viscumneoside III
Reactant of Route 3
Viscumneoside III
Reactant of Route 4
Viscumneoside III
Reactant of Route 5
Viscumneoside III
Reactant of Route 6
Viscumneoside III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.